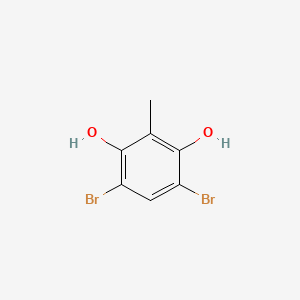
4,6-Dibromo-2-methylresorcinol
Cat. No. B1614877
Key on ui cas rn:
63992-60-9
M. Wt: 281.93 g/mol
InChI Key: NJIVTNAPTHUGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04086281
Procedure details


The synthetic routes to an alkylresorcinol that is partially alkylated at a position other than the 4th position on the aromatic ring are multistep and give low overall yields. For example, a 50% yield of a 2-methylresorcinol is obtained by hydrogenation of resorcinol and methylation of the resulting dihydroresorcinol to 2-methylcyclohexane-1,3-dione which on treatment with bromine is converted into 4,6-dibromo-2-methylresorcinol and finally hydrogenolysis of the dibromo derivative to produce the 2-methylresorcinol. Another example is that 5-methylresorcinol can be prepared by a five-step synthesis starting with p-toluidine or a four-step synthesis starting from ethyl crotonate. The five-step synthesis involves acetylation, two-step nitration, reductive hydrogenation, and hydrolysis.

Name
dihydroresorcinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
C1(C=CC=C(O)C=1)O.C1(C=CC=C(O)C1)O.[CH3:17][CH:18]1[C:23](=[O:24])[CH2:22][CH2:21][CH2:20][C:19]1=[O:25].BrBr.BrC1C=C(Br)C(O)=C(C)C=1O>>[CH3:17][C:18]1[C:19]([OH:25])=[CH:20][CH:21]=[CH:22][C:23]=1[OH:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Two
|
Name
|
dihydroresorcinol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)CC(O)=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(CCCC1=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(O)C(=C1)Br)C)O
|
Step Six
[Compound]
|
Name
|
dibromo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
